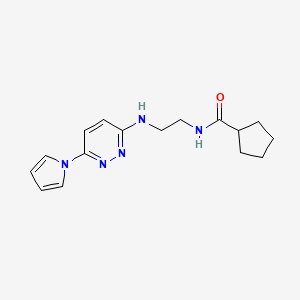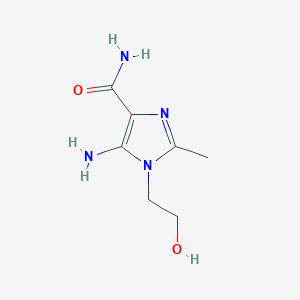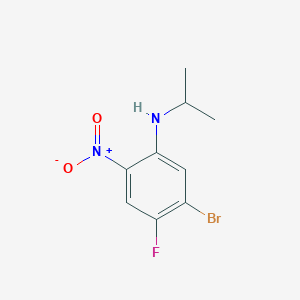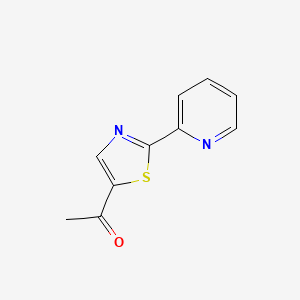![molecular formula C17H22N4OS2 B2715757 2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one CAS No. 2097921-59-8](/img/structure/B2715757.png)
2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a synthetic organic compound with unique structural attributes that render it noteworthy in scientific research. This compound's intricate assembly, including the propan-2-ylsulfanyl and thiadiazolylpiperazine moieties, ensures its relevance in various biochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic synthesis processes. Key steps often include:
Alkylation reactions to introduce the propan-2-ylsulfanyl group.
Cyclization reactions to form the 1,2,5-thiadiazole ring.
Coupling reactions to attach the piperazine unit and other functional groups under controlled conditions of temperature, pressure, and pH.
Industrial Production Methods
Large-scale industrial production of this compound may involve:
Optimizing reaction conditions for higher yield.
Using continuous flow reactors to streamline processes.
Employing catalytic systems to enhance reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
The compound is prone to various chemical reactions, including:
Oxidation: : Can occur at the sulfanyl group, producing sulfoxides or sulfones.
Reduction: : Targeting the thiadiazole ring or other electrophilic sites.
Substitution: : Commonly at the aromatic ring or the piperazine unit.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution conditions: : Lewis acids or bases, appropriate solvents like dichloromethane or acetonitrile.
Major Products
These reactions yield various derivatives, such as oxidized sulfoxides/sulfones and reduced amines. The substitution reactions provide an array of functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one finds extensive use in:
Chemistry: : Serving as a precursor for more complex organic molecules.
Biology: : Acting as a probe or ligand in studying enzyme activities and receptor binding.
Medicine: : Potential therapeutic uses, including anti-inflammatory and anti-cancer activities.
Industry: : Used in the synthesis of advanced materials and in pharmaceuticals.
Wirkmechanismus
The compound's mechanism involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole and piperazine rings play crucial roles in binding interactions, while the propan-2-ylsulfanyl group influences the overall pharmacokinetics and dynamics.
Vergleich Mit ähnlichen Verbindungen
Compared to other thiadiazole or piperazine derivatives, this compound stands out due to:
Unique structural motifs: : Combines propan-2-ylsulfanyl and thiadiazole groups.
Enhanced reactivity: : Offers diverse chemical transformations.
Versatile applications: : Broad range of scientific and industrial uses.
Similar Compounds
4-(Propan-2-ylsulfanyl)phenyl derivatives
1,2,5-Thiadiazole compounds
Piperazine-based structures with various substituents
Now, what do you think? Shall we dig deeper into any specific section?
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS2/c1-13(2)23-15-5-3-14(4-6-15)11-17(22)21-9-7-20(8-10-21)16-12-18-24-19-16/h3-6,12-13H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOGVYWQMFOHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2715674.png)

![N-(1,3-benzothiazol-2-yl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2715677.png)


![4-(morpholine-4-sulfonyl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide](/img/structure/B2715680.png)

![[4-(1,1-Difluoroethyl)oxan-4-yl]methanol](/img/structure/B2715682.png)
![4-benzoyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2715684.png)



![ethyl 4-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2715690.png)
![1-{4-Methoxy-3-[3-(trifluoromethyl)phenyl]phenyl}ethan-1-one](/img/structure/B2715692.png)
